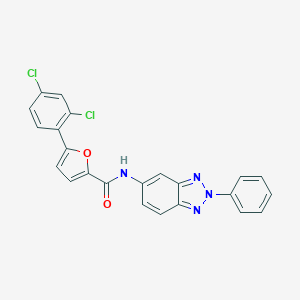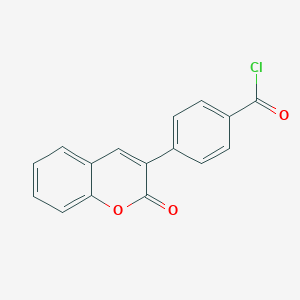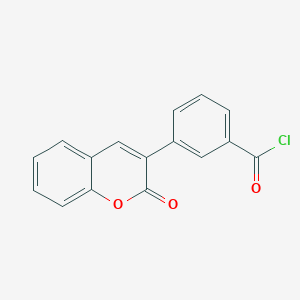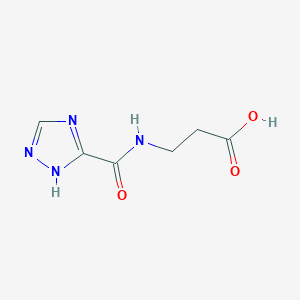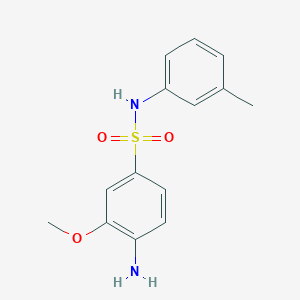![molecular formula C23H22N2O2 B317166 N-[(4-ethoxyphenyl)methyl]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B317166.png)
N-[(4-ethoxyphenyl)methyl]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-ethoxyphenyl)methyl]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the benzoxazole family This compound is characterized by its unique structure, which includes an ethoxybenzyl group, a methylphenyl group, and a benzoxazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)methyl]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine typically involves a multi-step process. The initial step often includes the formation of the benzoxazole core through a cyclization reaction. This is followed by the introduction of the ethoxybenzyl and methylphenyl groups via substitution reactions. Common reagents used in these reactions include ethyl bromide, benzyl chloride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-ethoxyphenyl)methyl]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(4-ethoxyphenyl)methyl]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
N-[(4-ethoxyphenyl)methyl]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine can be compared with other benzoxazole derivatives, such as:
2-(2-methylphenyl)-1,3-benzoxazole: Lacks the ethoxybenzyl group, which may affect its biological activity and chemical properties.
N-(4-methoxybenzyl)-2-(2-methylphenyl)-1,3-benzoxazol-5-amine: Contains a methoxy group instead of an ethoxy group, which may influence its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H22N2O2 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
N-[(4-ethoxyphenyl)methyl]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C23H22N2O2/c1-3-26-19-11-8-17(9-12-19)15-24-18-10-13-22-21(14-18)25-23(27-22)20-7-5-4-6-16(20)2/h4-14,24H,3,15H2,1-2H3 |
Clave InChI |
YCMNQSPYLFZTHI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4C |
SMILES canónico |
CCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3-IODOBENZYL)-1,3-DIMETHYL-8-[(2-MORPHOLINO-2-OXOETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B317084.png)
![2-(2,4-dichlorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B317086.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B317089.png)
![N-{4-[1-(3-iodobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B317090.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B317095.png)
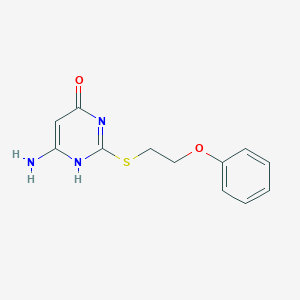
![2-[2-(PROPAN-2-YLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE](/img/structure/B317099.png)
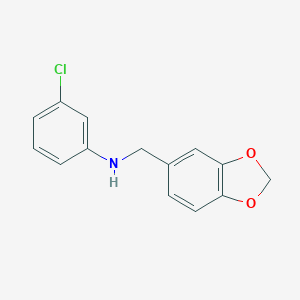
![5-(2,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B317106.png)
